molecular formula C9H17ClFN3 B15112703 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine

Cat. No.: B15112703
M. Wt: 221.70 g/mol
InChI Key: MZGSJDKHPVKVSU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine hydrochloride (CAS 1856048-55-9) is a high-purity chemical intermediate offered for research and development purposes . With a molecular formula of C9H17ClFN3 and a molecular weight of 221.70, this pyrazole derivative is part of a class of heterocyclic compounds recognized as useful motifs in many small molecules with a wide range of activities . The compound features a pyrazole core functionalized with a 2-fluoroethyl group at the 1-position and an isobutylamino group at the 4-position, presenting a valuable scaffold for the synthesis of more complex molecules, such as in the construction of covalent organic frameworks (COFs) . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for application to humans or animals. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to their institution's safety protocols.

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-8(2)5-11-9-6-12-13(7-9)4-3-10;/h6-8,11H,3-5H2,1-2H3;1H

InChI Key

MZGSJDKHPVKVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)CCF.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, tosylates, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Table 1: Structural and Property Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data
1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine (Target) 1: 2-fluoroethyl; 4: N-isobutyl Not reported - - -
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: pyridin-3-yl; 3: methyl; 4: N-cyclopropyl 214.2 (calc.) 17.9 104.0–107.0 HRMS (ESI): m/z 215 [M+H]+
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride 1: 2-fluoroethyl; 3: methyl 347.89 (salt) - - Not reported
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine 1: 2,2-difluoroethyl Not reported - - -
Key Observations:

In contrast, the 2,2-difluoroethyl analog () exhibits stronger electron-withdrawing effects, which may alter reactivity or metabolic pathways . The dihydrochloride salt form of the 3-methyl analog () suggests enhanced aqueous solubility compared to the free base .

The pyridin-3-yl substituent in ’s compound enables π-π stacking interactions, a feature absent in the target compound .

Similar methods may apply to the target compound’s synthesis .

Physicochemical and Spectral Properties

  • Melting Points : The cyclopropyl-pyridinyl analog () exhibits a sharp melting range (104–107°C), indicative of high crystallinity, whereas the target compound’s melting behavior remains unreported .
  • Spectral Characterization :
    • HRMS : ’s compound confirmed via HRMS (m/z 215 [M+H]+) .
    • NMR : Pyrazole protons in ’s compound resonate at δ 8.87 (pyridinyl-H) and δ 3.20 (cyclopropyl-H), while fluorine-containing analogs (e.g., target compound) would show distinct $^{19}\text{F}$ NMR shifts .

Q & A

Advanced Research Question

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., bacterial enzymes like DNA gyrase) .
  • DFT calculations : Analyze electronic effects of the fluoroethyl group (e.g., charge distribution, frontier molecular orbitals) to explain reactivity .
  • QSAR modeling : Corrogate substituent bulkiness (e.g., isobutyl vs. methyl) with bioactivity data from analogs .

How should contradictory data from different studies on similar pyrazole amines be analyzed to resolve discrepancies in reported activities?

Advanced Research Question
Contradictions in bioactivity data may arise from:

  • Assay variability : Differences in bacterial strains, growth media, or incubation times .
  • Compound purity : Impurities >95% (by HPLC) are critical; re-test synthesized compounds with orthogonal methods (e.g., LC-MS) .
  • Structural nuances : Subtle changes (e.g., fluorine position) drastically alter activity. Meta-analyses comparing substituent effects across studies are recommended .

What are the challenges in scaling up the synthesis of fluorinated pyrazole amines for preclinical studies, and how can they be addressed?

Advanced Research Question
Key challenges include:

  • Fluorine handling : Moisture-sensitive intermediates require anhydrous conditions. Use Schlenk-line techniques for air-sensitive steps .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct formation : Monitor reaction progress via TLC or in-line IR to minimize side products .

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